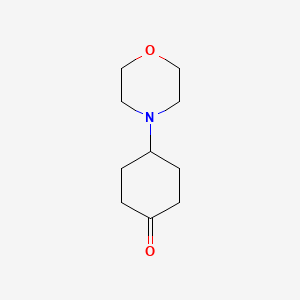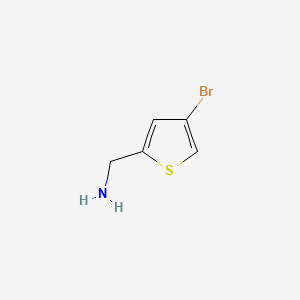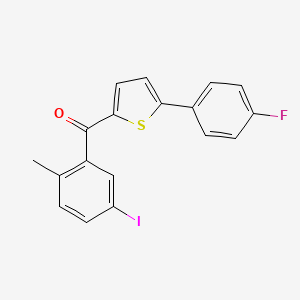
4-吗啉环己酮
描述
4-Morpholinocyclohexanone is a cyclic amide with the molecular formula C10H17NO2. It has gained attention due to its potential therapeutic and industrial applications. This compound is characterized by a morpholine ring attached to a cyclohexanone moiety, making it a versatile intermediate in organic synthesis .
科学研究应用
4-Morpholinocyclohexanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
准备方法
Synthetic Routes and Reaction Conditions: 4-Morpholinocyclohexanone can be synthesized through the reaction of cyclohexanone with morpholine in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves heating the mixture in toluene under reflux conditions, allowing the water formed during the reaction to be continuously removed .
Industrial Production Methods: Industrial production of 4-Morpholinocyclohexanone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Morpholinocyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholinocyclohexanone derivatives.
作用机制
The mechanism of action of 4-Morpholinocyclohexanone involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The morpholine ring and cyclohexanone moiety play crucial roles in its binding affinity and specificity towards target proteins .
相似化合物的比较
Morpholine: A simpler analog with a wide range of applications in organic synthesis and pharmaceuticals.
Cyclohexanone: A key intermediate in the production of nylon and other polymers.
4-Morpholinobutanone: Another cyclic amide with similar structural features but different reactivity and applications
Uniqueness: 4-Morpholinocyclohexanone stands out due to its unique combination of the morpholine ring and cyclohexanone moiety, providing distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various scientific research fields .
属性
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSZENOTKVEPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718273 | |
| Record name | 4-(Morpholin-4-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139025-93-7 | |
| Record name | 4-(Morpholin-4-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)











